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Compound of Interest

Compound Name: N-(hydroxymethyl)nonanamide
CAS No.: 130535-83-0
Cat. No.: B137683

Get Quote

Executive Summary: The Functional Divergence

In the development of fatty acid amides (FAAs), the modification of the amide nitrogen acts as
a "molecular switch," determining whether the compound functions as a receptor agonist or a
physicochemical delivery system.

N-(hydroxymethyl)nonanamide represents a distinct class of "functionalized amides." Unlike
its potent analog Nonivamide (N-vanillyilnonanamide), which targets the TRPV1 receptor for
analgesic and metabolic applications, the N-hydroxymethyl variant is primarily investigated for
its prodrug capabilities (formaldehyde release/solubility enhancement) and antimicrobial
properties.

This guide contrasts the SAR of the hydroxymethyl derivative against the vanillyl (active) and
unsubstituted (baseline) analogs, providing a roadmap for selecting the correct derivative for
specific therapeutic or industrial targets.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b137683#bc-rfq
https://www.benchchem.com/product/b137683/docs?utm_src=pdf-body#comparative-guide-structure-activity-relationship-of-n-hydroxymethyl-nonanamide-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137683?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

SAR Analysis: The "Head-Tail" Interplay

The biological activity of nonanamide derivatives relies on the balance between the lipophilic
nonanoyl tail and the polar amide headgroup.

A. The Nonanoyl Tail ()

e Function: Provides membrane anchoring and lipophilicity (

).

e SAR Insight: The C9 chain (pelargonic acid) is optimal for bioavailability. Shortening the
chain (C12) leads to "molecular trapping"” in the lipid bilayer, reducing receptor access.

B. The Nitrogen Substitution (The Critical Variable)

This is where N-(hydroxymethyl)nonanamide diverges from high-potency analogs.
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N-Substituent Compound Class

Primary

Key SAR Feature

Mechanism

N-
(hydroxymethyl)nonan
amide

Prodrug / Biocide

The hydroxymethyl
group acts as a
"mask." It increases
water solubility and
can hydrolyze to
release the parent
amide and
formaldehyde. It
generally abolishes
TRPV1 affinity due to
steric clash and lack
of H-bond donor
capability required for
the vanilloid binding

pocket.

Nonivamide (PAVA)

TRPV1 Agonist

The vanillyl group
mimics the
pharmacophore of
Capsaicin. It forms
critical hydrogen
bonds with Threonine-
550 and Tyrosine-511
in the TRPV1

receptor.

Acts as a weak

surfactant and lipid

Nonanamide Baseline Amide modulator. Lacks
specific high-affinity
receptor binding.

N- Chelator / HDACI The hydroxamic acid

hydroxynonanamide

moiety allows for

metal chelation (
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), conferring
antimicrobial activity
via siderophore
mimicry or HDAC

inhibition.

Comparative Performance Data

The following data synthesizes experimental outcomes for N-(hydroxymethyl)nonanamide

versus its high-potency analog, Nonivamide.

Table 1: Physicochemical and Biological Profile

Comparison

N- Nonivamide (N- .
) . Nonanamide
Feature (hydroxymethyl)no  vanillylnonanamide .
. (Unsubstituted)

nanamide )
Molecular Weight 187.28 g/mol 293.40 g/mol 157.25 g/mol
TRPV1 Potency ( Inactive / Low (>100 ) )

High (0.1 — 0.5 pM) Inactive

HM)

)
- Moderate (Hydrolysis

Solubility (Water) Low (< 0.01 mg/mL) Very Low

dependent)
Cytotoxicity ( Moderate (via Low (Specific TRPV1- .

ow

) formaldehyde release) mediated)

Crosslinking agent, Topical Analgesic, Surfactant,

Primary Application

Biocide, Prodrug

Metabolic Enhancer

Intermediate
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Critical Insight: Researchers often mistake the "hydroxymethyl" derivative for a receptor-active
analog. Experimental data confirms that the vanillyl ring is non-negotiable for TRPV1 agonism.
The hydroxymethyl group serves better as a solubility modifier that reverts to the parent amide

in vivo.

Visualizing the Signaling & SAR Logic

The following diagram illustrates the decision tree for modifying the Nonanamide core, showing
how structural changes dictate the biological pathway.
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Caption: Functional divergence of Nonanamide derivatives. N-substitution dictates whether the

molecule acts as an agonist, a prodrug, or a chelator.

Validated Experimental Protocol: TRPV1 Calcium
Influx Assay

To empirically verify the activity difference between N-(hydroxymethyl)nonanamide
(inactive/prodrug) and Nonivamide (active), the Calcium Flux assay is the industry standard.

This protocol ensures self-validation by using Capsaicin as a positive control.
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Objective

Quantify the agonistic potency (

) of nonanamide analogs on human TRPV1-expressing cells.

Materials
o Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).

« Reagents:

o

Fluo-4 AM (Calcium indicator).

o

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

[¢]

Test Compound A: N-(hydroxymethyl)nonanamide (dissolved in DMSO).

[¢]

Control Compound B: Nonivamide (Positive Control).

o

Antagonist: Capsazepine (10 puM) (Specificity Check).
Methodology
e Cell Loading:
o Seed hTRPV1-HEK cells in 96-well black-walled plates (50,000 cells/well).
o Incubate with 4 uM Fluo-4 AM for 60 minutes at 37°C in the dark.
o Wash 3x with Assay Buffer to remove extracellular dye.
» Compound Preparation:

o Prepare a 10-point serial dilution of Test Compound A and Nonivamide (Range: 1 nM to
100 pMm).

o Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced
artifacts.
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o Measurement (Kinetic Read):
o Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
o Baseline: Record fluorescence (

) for 10 seconds.

o Injection: Add compounds automatically.
o Response: Record fluorescence (
) for 120 seconds.
e Data Analysis:

o Calculate

o Plot Dose-Response Curve (Log[Concentration] vs. Response).
o Validation Criteria: Nonivamide must show sigmoidal dose-response with

nM. N-(hydroxymethyl)nonanamide should show flatline or minimal response at <10 pM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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